molecular formula C20H20O4 B11963685 (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one CAS No. 128483-24-9

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one

Cat. No.: B11963685
CAS No.: 128483-24-9
M. Wt: 324.4 g/mol
InChI Key: LTUKXOIWJPFEFJ-GDNBJRDFSA-N
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Description

(2Z)-2-[(3,4,5-Trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one is a synthetic chalcone-derived compound featuring a conjugated enone system and a 3,4,5-trimethoxyphenyl substituent. The Z-configuration of the α,β-unsaturated ketone is critical for its biological activity, as stereochemistry often influences molecular interactions with targets such as tubulin or kinases . The compound is synthesized via Claisen-Schmidt condensation between 3,4-dihydronaphthalen-1-one and 3,4,5-trimethoxybenzaldehyde in ethanol under reflux conditions, though specific stereochemical control (e.g., Z-selectivity) may require modified catalysts or solvents .

Properties

CAS No.

128483-24-9

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C20H20O4/c1-22-17-11-13(12-18(23-2)20(17)24-3)10-15-9-8-14-6-4-5-7-16(14)19(15)21/h4-7,10-12H,8-9H2,1-3H3/b15-10-

InChI Key

LTUKXOIWJPFEFJ-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/CCC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxybenzylidene)-1-tetralone typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-tetralone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxybenzylidene)-1-tetralone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group, yielding 2-(3,4,5-trimethoxybenzyl)-1-tetralone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-(3,4,5-trimethoxybenzyl)-1-tetralone.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one exhibits potential anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies have reported its effectiveness against a range of pathogens including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. Specifically, it has been identified as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is involved in numerous cellular processes including metabolism and cell survival. This inhibition could have implications for treating diseases such as Alzheimer's and diabetes .

Material Science

In materials science, this compound serves as a building block for synthesizing novel polymers and dyes. Its unique chemical structure allows for modifications that can tailor the properties of resulting materials for specific applications in coatings and electronics .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells via caspase activation
Study 2Antimicrobial EffectsEffective against various bacterial strains; disrupted cell membranes
Study 3Enzyme InhibitionInhibited GSK-3β activity; potential implications for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxybenzylidene)-1-tetralone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2E)-Isomer of the Compound

The (2E)-isomer, (2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (TMMD), shares the same molecular formula but differs in the geometry of the exocyclic double bond. While both isomers exhibit anticancer activity, the Z-isomer is hypothesized to have superior potency, as seen in combretastatin analogs where cis-configuration is essential for bioactivity .

Combretastatin A-4 and Its Prodrugs

Combretastatin A-4 (CA-4) , a natural cis-stilbene derivative, is a potent tubulin polymerization inhibitor with a 3,4,5-trimethoxyphenyl group and a 4-methoxyphenyl ring. Key differences include:

  • Core Structure: CA-4 has a stilbene backbone, while the subject compound features a tetralone-based enone system.
  • Solubility : CA-4’s poor water solubility led to prodrug development (e.g., phosphate salts 1m and 1n), which hydrolyze in vivo to release the active compound. The tetralone derivative may exhibit better intrinsic solubility due to its ketone group .
  • Activity: CA-4 disrupts tumor vasculature at nM concentrations.
Table 1: Structural and Functional Comparison with Combretastatin A-4
Property (2Z)-Compound Combretastatin A-4 (CA-4)
Core Structure Tetralone-enone Cis-stilbene
Key Substituents 3,4,5-Trimethoxyphenyl 3,4,5-Trimethoxyphenyl, 4-Methoxyphenyl
Water Solubility Moderate (ketone group) Very low (prodrug required)
Tubulin Binding Hypothesized (Z-config.) Confirmed (IC₅₀ ~1–10 nM)
Synthetic Accessibility Moderate (one-step synthesis) Complex (natural product derivatization)

Quinoxaline 1,4-Di-N-Oxide Derivatives

Quinoxaline derivatives (e.g., Series 4–6 in ) incorporate cyclopropane rings and trimethoxyphenyl groups. These compounds exhibit anticancer activity via DNA intercalation or redox cycling. Unlike the subject compound, their mechanism is less dependent on stereochemistry but more on the quinoxaline-di-N-oxide moiety’s ability to generate reactive oxygen species (ROS) .

Benzothiazole Acetamide Derivatives

Benzothiazoles with 3,4,5-trimethoxyphenyl acetamide substituents () target kinases or topoisomerases. The trifluoromethyl group in these analogs enhances metabolic stability and lipophilicity, contrasting with the subject compound’s polar ketone group. Such differences highlight the structural versatility required for optimizing target selectivity .

Key Research Findings and Implications

  • Stereochemical Sensitivity : The Z-configuration in the subject compound is crucial for mimicking the bioactive conformation of CA-4, suggesting shared tubulin-targeting mechanisms .
  • Solubility vs. Activity Trade-off : While CA-4 prodrugs address solubility, the subject compound’s inherent ketone group may offer a balance between bioavailability and potency without prodrug requirements .
  • Structural Hybridization: Hybridizing the tetralone core with quinoxaline-di-N-oxide or benzothiazole motifs could yield dual-mechanism agents, combining ROS generation with cytoskeletal disruption .

Biological Activity

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20O4
  • Molecular Weight : 300.35 g/mol

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties which can mitigate oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in various cancer cell lines by targeting specific signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound.

Activity Effect Reference
AntioxidantScavenges free radicals
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The mechanism was linked to the disruption of microtubule dynamics, similar to known tubulin inhibitors such as colchicine. The compound was found to induce G2/M phase arrest and subsequent apoptosis via caspase activation .

Case Study 2: Anti-inflammatory Potential

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use as a therapeutic agent for inflammatory conditions.

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